2-Chloroanisole CAS number and properties
2-Chloroanisole CAS number and properties
An In-depth Technical Guide to 2-Chloroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloroanisole (CAS Number: 766-51-8), a significant chemical intermediate in various fields, including pharmaceutical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a versatile building block in organic chemistry.
Core Properties of 2-Chloroanisole
2-Chloroanisole, also known as 1-chloro-2-methoxybenzene, is a halogenated aromatic ether.[1] At room temperature, it presents as a clear, colorless to light yellow liquid.[2][3][4] Its strategic importance in pharmaceutical and chemical synthesis stems from its versatile reaction capabilities, allowing for the construction of complex molecular frameworks.[5][6]
Chemical and Physical Data
The fundamental properties of 2-Chloroanisole are summarized below, providing essential data for laboratory and industrial applications.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 766-51-8 | [2][3][7] |
| Molecular Formula | C₇H₇ClO | [5][8][9] |
| Molecular Weight | 142.58 g/mol | [3][7][8] |
| Synonyms | 1-Chloro-2-methoxybenzene, o-Chloroanisole | [9][10][11] |
| InChI Key | QGRPVMLBTFGQDQ-UHFFFAOYSA-N | [7][12] |
| SMILES | COc1ccccc1Cl |[7][12] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Clear, colorless to light yellow liquid | [2][3][4] |
| Boiling Point | 195-196 °C | [3][4][7] |
| Melting Point | -27 °C | [3][13][14] |
| Density | 1.123 g/mL at 25 °C | [2][3][7] |
| Refractive Index (n20/D) | 1.545 | [2][3][7] |
| Flash Point | 76 °C (169 °F) - closed cup | [3][7][12] |
| Water Solubility | 490 mg/L |[4][15] |
Safety and Handling
2-Chloroanisole is considered a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[9][10] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this compound.[7][10] It should be stored in a dry, cool, and well-ventilated place away from heat and strong oxidizing agents.[11]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-Chloroanisole are crucial for its application in research and development.
Synthesis of 2-Chloroanisole via Williamson Ether Synthesis
This protocol describes the methylation of 2-chlorophenol, a common method for preparing 2-Chloroanisole.[1][16]
Materials:
-
2-Chlorophenol (o-chlorophenol)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Benzene
-
1N Sodium hydroxide solution
-
10% Sulfuric acid solution
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure: [16]
-
Preparation of Sodium 2-Chlorophenoxide: Dissolve 60 grams of sodium hydroxide in 500 mL of water in a suitable reaction vessel. To this solution, add 193 grams of 2-chlorophenol.
-
Methylation: Cool the solution to approximately 10°C. Over a period of 1 hour, add 190 grams of dimethyl sulfate to the solution while maintaining the temperature.
-
Reaction Completion: After the addition is complete, heat the mixture to a boil and maintain it for 3 hours.
-
Work-up and Extraction: Cool the reaction mixture and add 300 mL of water. An oily layer of 2-chloroanisole will separate. Extract the aqueous layer twice with 200 mL portions of benzene.
-
Purification: Combine the benzene extracts with the separated oil. Wash the combined organic phase twice with 100 mL portions of 1N sodium hydroxide, followed by one 50 mL wash with 10% sulfuric acid, and finally two 100 mL portions of water.
-
Drying and Isolation: Dry the organic product over magnesium sulfate. Evaporate the benzene solvent.
-
Final Distillation: Distill the residue in vacuo to yield pure 2-chloroanisole. The expected boiling point is 59°-60°C at 1.0 Torr, with an anticipated yield of approximately 91.5%.[16]
Analytical Method: Determination by HS-SPME-GC-MS
2-Chloroanisole is often analyzed as part of a panel of haloanisoles, particularly in the context of food and beverage quality control, such as wine taint analysis.[2][17][18] Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a standard method.
Materials and Equipment:
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Sample vials with septa
-
Heating block or water bath
-
Sodium chloride (NaCl)
-
Wine or spirit sample
Procedure:
-
Sample Preparation: Place a defined volume of the liquid sample (e.g., 10 mL of wine) into a sample vial. Add a salt, such as NaCl (e.g., 2.5 g), to the vial to increase the ionic strength of the matrix, which enhances the release of volatile analytes into the headspace.
-
Headspace Extraction (HS-SPME): Seal the vial and place it in a heating block set to a specific temperature (e.g., 45°C). Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) with agitation to allow for the adsorption of volatile compounds, including 2-chloroanisole.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The high temperature of the inlet desorbs the analytes from the fiber onto the GC column.
-
Chromatographic Separation: The analytes are separated on the GC column based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometric Detection: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. 2-Chloroanisole is identified based on its specific retention time and the mass-to-charge ratios of its characteristic fragments.
Diagrams of Experimental Workflows
Visual representations of the synthesis and analytical procedures aid in understanding the logical flow of these protocols.
Caption: Workflow for the synthesis of 2-Chloroanisole.
Caption: General workflow for HS-SPME-GC-MS analysis.
References
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- 9. 2-Chloroanisole | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. 2-Chloroanisole 98 766-51-8 [sigmaaldrich.com]
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- 14. alfa-labotrial.com [alfa-labotrial.com]
- 15. parchem.com [parchem.com]
- 16. 2-Chloroanisole synthesis - chemicalbook [chemicalbook.com]
- 17. Determination of chloroanisole compounds in red wine by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-クロロアニソール 98% | Sigma-Aldrich [sigmaaldrich.com]
